molecular formula C25H29BrN2O4 B12020368 5-(4-Bromophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1H-pyrrol-2(5H)-one CAS No. 371225-07-9

5-(4-Bromophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12020368
CAS No.: 371225-07-9
M. Wt: 501.4 g/mol
InChI Key: HNDGKNADYXXFSM-XTQSDGFTSA-N
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Description

5-(4-Bromophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1H-pyrrol-2(5H)-one typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative reacts with a boronic acid in the presence of a palladium catalyst.

    Attachment of the Dimethylaminoethyl Group: This can be achieved through an alkylation reaction, where a dimethylaminoethyl halide reacts with the pyrrole ring.

    Addition of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, typically using a hydroxylating agent like hydrogen peroxide.

    Incorporation of the Isopropoxy-Methylbenzoyl Group: This step involves an esterification reaction, where an isopropoxy-methylbenzoic acid reacts with the hydroxylated pyrrole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1H-pyrrol-2(5H)-one involves interactions with various molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Influencing biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1H-pyrrol-2(5H)-one
  • 5-(4-Fluorophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1H-pyrrol-2(5H)-one

Uniqueness

  • Bromine Substitution : The presence of the bromine atom in the bromophenyl group can significantly influence the compound’s reactivity and interactions compared to chlorine or fluorine substitutions.
  • Functional Groups : The combination of functional groups in this compound provides unique chemical and biological properties.

Properties

CAS No.

371225-07-9

Molecular Formula

C25H29BrN2O4

Molecular Weight

501.4 g/mol

IUPAC Name

(4E)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H29BrN2O4/c1-15(2)32-20-11-8-18(14-16(20)3)23(29)21-22(17-6-9-19(26)10-7-17)28(13-12-27(4)5)25(31)24(21)30/h6-11,14-15,22,29H,12-13H2,1-5H3/b23-21+

InChI Key

HNDGKNADYXXFSM-XTQSDGFTSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Br)/O)OC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Br)O)OC(C)C

Origin of Product

United States

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